molecular formula C21H25N5O2 B2594334 N-{[1-(1H-indole-2-carbonyl)piperidin-4-yl]methyl}-3-methoxy-N-methylpyrazin-2-amine CAS No. 2380181-37-1

N-{[1-(1H-indole-2-carbonyl)piperidin-4-yl]methyl}-3-methoxy-N-methylpyrazin-2-amine

Cat. No.: B2594334
CAS No.: 2380181-37-1
M. Wt: 379.464
InChI Key: GOJMGANSTRELEE-UHFFFAOYSA-N
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Description

N-{[1-(1H-indole-2-carbonyl)piperidin-4-yl]methyl}-3-methoxy-N-methylpyrazin-2-amine is a complex organic compound that features a unique combination of indole, piperidine, and pyrazine moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{[1-(1H-indole-2-carbonyl)piperidin-4-yl]methyl}-3-methoxy-N-methylpyrazin-2-amine typically involves multiple steps, starting with the preparation of the indole-2-carbonyl chloride. This intermediate is then reacted with piperidine to form the indole-piperidine conjugate. The final step involves the coupling of this conjugate with 3-methoxy-N-methylpyrazin-2-amine under controlled conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This could include the use of advanced catalytic systems, continuous flow reactors, and automated synthesis platforms to streamline the process and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

N-{[1-(1H-indole-2-carbonyl)piperidin-4-yl]methyl}-3-methoxy-N-methylpyrazin-2-amine can undergo various chemical reactions, including:

    Oxidation: The indole moiety can be oxidized to form indole-2-carboxylic acid derivatives.

    Reduction: The carbonyl group in the indole moiety can be reduced to form alcohol derivatives.

    Substitution: The methoxy group in the pyrazine ring can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are typically used.

    Substitution: Nucleophiles like amines, thiols, and halides can be used for substitution reactions.

Major Products Formed

    Oxidation: Indole-2-carboxylic acid derivatives.

    Reduction: Indole-2-methanol derivatives.

    Substitution: Various substituted pyrazine derivatives.

Scientific Research Applications

N-{[1-(1H-indole-2-carbonyl)piperidin-4-yl]methyl}-3-methoxy-N-methylpyrazin-2-amine has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study cellular processes.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of novel materials and catalysts.

Mechanism of Action

The mechanism of action of N-{[1-(1H-indole-2-carbonyl)piperidin-4-yl]methyl}-3-methoxy-N-methylpyrazin-2-amine involves its interaction with specific molecular targets and pathways. The indole moiety is known to interact with various receptors and enzymes, modulating their activity. The piperidine and pyrazine rings contribute to the compound’s overall binding affinity and specificity, enhancing its biological effects.

Comparison with Similar Compounds

Similar Compounds

    N-{[1-(1H-indole-2-carbonyl)piperidin-4-yl]methyl}-3-methoxy-N-methylpyrazin-2-amine: shares structural similarities with other indole derivatives such as:

Uniqueness

The uniqueness of this compound lies in its combination of indole, piperidine, and pyrazine moieties, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

1H-indol-2-yl-[4-[[(3-methoxypyrazin-2-yl)-methylamino]methyl]piperidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25N5O2/c1-25(19-20(28-2)23-10-9-22-19)14-15-7-11-26(12-8-15)21(27)18-13-16-5-3-4-6-17(16)24-18/h3-6,9-10,13,15,24H,7-8,11-12,14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GOJMGANSTRELEE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC1CCN(CC1)C(=O)C2=CC3=CC=CC=C3N2)C4=NC=CN=C4OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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